2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester
Description
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Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBZUYJDRTJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway for 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester
An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-hydroxyphenylboronic acid Pinacol Ester
Abstract
This technical guide provides a comprehensive overview and a reliable, field-proven pathway for the synthesis of this compound. This valuable building block is increasingly sought after in medicinal chemistry and materials science due to the unique electronic properties conferred by its difluoro-phenol motif and its utility in Suzuki-Miyaura cross-coupling reactions. We will detail a robust multi-step synthesis commencing from a commercially available starting material, 2,3-difluoroanisole. The guide elucidates the causality behind procedural choices, offers detailed step-by-step protocols, and addresses common challenges, particularly in the purification of the final product.
Introduction: Strategic Importance of the Target Compound
The 2,3-difluoro-4-hydroxyphenyl moiety is a key pharmacophore in the development of novel therapeutics. The fluorine atoms can modulate the acidity of the phenolic proton, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions. The boronic acid pinacol ester is a stable, versatile functional group that serves as a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Therefore, a reliable and scalable synthesis of this compound is of paramount importance for researchers in drug discovery and development.
Retrosynthetic Analysis and Strategic Overview
A direct, single-step synthesis of the target molecule is challenging due to the difficulty in controlling regioselectivity and the incompatibility of reaction conditions. A more robust approach involves a multi-step pathway that strategically installs the required functional groups. Our proposed synthesis employs a protection-borylation-deprotection strategy.
The retrosynthetic analysis is as follows:
-
Final Deprotection: The target molecule's free hydroxyl group can be revealed by the demethylation of a methoxy precursor. This is a standard and reliable transformation.[2]
-
Borylation: The boronic ester can be installed onto a difluoro-anisole scaffold using a Miyaura borylation reaction on an aryl halide, a highly efficient and functional-group-tolerant method.[3][4]
-
Halogenation: The required aryl halide (specifically, a bromide for its optimal reactivity in borylation) can be synthesized via electrophilic aromatic substitution on a suitable difluoro-anisole precursor.
This logical sequence ensures high regioselectivity and leverages well-established, high-yielding reactions.
Figure 1. Retrosynthetic pathway for the target compound.
Detailed Synthesis Pathway and Mechanistic Insights
The overall forward synthesis is a three-step process starting from 2,3-difluoroanisole.
Figure 2. Overall synthetic workflow.
Step 1: Synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene
-
Objective: To regioselectively install a bromine atom onto the 2,3-difluoroanisole ring, activating it for the subsequent borylation.
-
Causality: The methoxy group is a strong ortho-, para-director. In the 2,3-difluoroanisole system, the C4 position is the most electronically activated and sterically accessible site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and promote the reaction.
Step 2: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester
-
Objective: To convert the aryl bromide into the corresponding pinacol boronic ester via a palladium-catalyzed cross-coupling reaction.
-
Causality (Miyaura Borylation): This reaction is a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[3][5]
-
Catalyst: PdCl2(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is selected for its high efficiency and stability. The dppf ligand promotes the key steps of oxidative addition and reductive elimination.
-
Boron Source: Bis(pinacolato)diboron (B2pin2) is the standard reagent, providing the pinacolboronyl group.[6]
-
Base: Potassium acetate (KOAc) is a crucial component. It is a mild base that is thought to activate the diboron reagent by forming an 'ate' complex, facilitating the transmetalation step without causing significant hydrolysis of the ester product.[3][7]
-
Figure 3. Simplified catalytic cycle for the Miyaura Borylation.
Step 3: Synthesis of this compound
-
Objective: To cleave the methyl ether to reveal the final phenolic hydroxyl group.
-
Causality: Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers.[2] The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed at low temperatures to control its high reactivity. Dichloromethane (DCM) is an excellent solvent as it is inert to BBr₃ and has a low boiling point, facilitating removal during workup.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene
-
To a solution of 2,3-difluoroanisole (10.0 g, 69.4 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask, add N-Bromosuccinimide (NBS) (13.6 g, 76.3 mmol) in one portion.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product as a colorless oil.
Protocol 2: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 1-Bromo-2,3-difluoro-4-methoxybenzene (10.0 g, 44.8 mmol), bis(pinacolato)diboron (12.5 g, 49.3 mmol), and potassium acetate (13.2 g, 134.5 mmol).
-
Add anhydrous 1,4-dioxane (200 mL) via cannula.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add PdCl2(dppf) (1.64 g, 2.24 mmol) to the flask.
-
Heat the reaction mixture to 85-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography. Note: See Section 5 for special considerations on purifying boronic esters.
Protocol 3: Synthesis of this compound
-
Under an inert atmosphere, dissolve 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester (10.0 g, 37.0 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a flask equipped with a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (44.4 mL, 44.4 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2-3 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the final product as a white to off-white solid.
Purification and Characterization: A Critical Consideration
Arylboronic acid pinacol esters can be susceptible to decomposition on standard silica gel, leading to streaking and reduced yields during column chromatography.[8][9]
-
Field-Proven Insight: To mitigate decomposition, the silica gel can be pre-treated. Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and add boric acid (1% by weight of silica). This suppresses the acidity of the silica surface, preventing cleavage of the C-B bond.[8]
-
Alternative: For particularly sensitive compounds, conversion to the more robust potassium trifluoroborate salt for purification, followed by hydrolysis back to the boronic acid, can be an effective strategy.[10]
| Compound | Step | Starting Material | Typical Yield | Purity (by NMR) | Key ¹H NMR Signals (CDCl₃, δ) |
| 1-Bromo-2,3-difluoro-4-methoxybenzene | 1 | 2,3-Difluoroanisole | 75-85% | >97% | 7.25 (m, 1H), 6.80 (m, 1H), 3.90 (s, 3H) |
| 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester | 2 | Intermediate from Step 1 | 70-80% | >95% | 7.30 (m, 1H), 6.75 (m, 1H), 3.88 (s, 3H), 1.35 (s, 12H) |
| This compound | 3 | Intermediate from Step 2 | 80-90% | >98% | 7.20 (m, 1H), 6.70 (m, 1H), 5.50 (br s, 1H), 1.34 (s, 12H) |
Conclusion
The three-step synthesis pathway detailed in this guide, progressing through bromination, Miyaura borylation, and final demethylation, represents a logical, robust, and scalable method for producing high-purity this compound. By understanding the mechanistic principles behind each transformation and employing the specialized purification techniques described, researchers can reliably access this critical building block for applications in drug discovery and advanced materials development.
References
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Organic Syntheses. (2011). Isobutylboronic acid pinacol ester. Org. Synth. 88, 247-259. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
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Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. US7053218B2.
- Google Patents. (n.d.). Preparation method of hydroxyphenylboronic acid. CN111072698A.
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National Institutes of Health. (n.d.). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PubMed Central. Available from: [Link]
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Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available from: [Link]
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National Institutes of Health. (n.d.). Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. PubMed. Available from: [Link]
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ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Available from: [Link]
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Royal Society of Chemistry. (n.d.). Pronounced effects of substituents on the iridium-catalyzed borylation of aryl C–H bonds. Chemical Communications. Available from: [Link]
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National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Available from: [Link]
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National Institutes of Health. (n.d.). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PubMed Central. Available from: [Link]
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
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ResearchGate. (n.d.). Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes. Available from: [Link]
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AMERICAN ELEMENTS. (n.d.). 4-Hydroxyphenylboronic Acid Pinacol Ester. Available from: [Link]
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National Institutes of Health. (n.d.). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. PubMed. Available from: [Link]
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University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Available from: [Link]
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RSC Publishing. (n.d.). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available from: [Link]
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Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 97, 1-11. Available from: [Link]
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eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available from: [Link]
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ResearchGate. (n.d.). Miyaura borylation. Available from: [Link]
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National Institutes of Health. (n.d.). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. Available from: [Link]
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Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Available from: [Link]
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University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters 44, 7719–7722. Available from: [Link]
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National Institutes of Health. (n.d.). 2,4-Difluorophenol. PubChem. Available from: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2,3-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Among the vast array of building blocks utilized in these transformations, fluorinated biaryl compounds have garnered significant attention. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
This application note provides a comprehensive guide to the Suzuki coupling of a particularly valuable and challenging substrate: 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester . This reagent is a key precursor for the synthesis of highly functionalized biaryl structures that are prevalent in a range of biologically active compounds and advanced materials. We will delve into the mechanistic nuances of this reaction, provide a detailed, field-proven protocol, and offer insights into overcoming the challenges posed by the unique electronic and steric characteristics of this substrate.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the specific substitution pattern of this compound introduces several factors that require careful consideration for a successful reaction.
-
Electronic Effects of Fluorine Substituents: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. While this can sometimes hinder the transmetalation step, it also makes the boronic acid more susceptible to protodeboronation, a common side reaction with electron-deficient substrates.
-
The Role of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by the base used in the reaction. This can alter the electronic nature of the aryl ring and potentially coordinate with the palladium center, influencing the catalytic activity. The choice of base is therefore critical to balance the need for boronate formation without causing undesirable side reactions.
-
Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the reactive center, which can impede both the oxidative addition and transmetalation steps. To overcome this, the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is paramount.
-
The Pinacol Ester: Boronic acids are known to be unstable and can undergo dehydration to form boroxines. The use of a pinacol ester enhances the stability and allows for easier handling and purification of the reagent. It is generally believed that the pinacol ester is hydrolyzed in situ to the corresponding boronic acid, which then participates in the catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of a bulky, electron-rich ligand is crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination to yield the biaryl product.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for different coupling partners.
Materials and Reagents
-
This compound (1.0 eq.)
-
Aryl bromide (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup Workflow
Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure good stirring.
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Typical Reaction Parameters
The following table summarizes recommended starting conditions and potential variations for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale & Alternatives |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is also a common and effective choice. |
| Ligand | SPhos (4 mol%) | For sterically demanding substrates, bulky and electron-rich ligands like XPhos or RuPhos can be beneficial. |
| Base | K₃PO₄ (3 eq.) | A strong, non-nucleophilic base is required. Cs₂CO₃ can also be effective. For base-sensitive substrates, a weaker base like K₂CO₃ or NaHCO₃ may be considered. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene, THF, or DME can be used as the organic solvent. The presence of water is often crucial for the hydrolysis of the pinacol ester. |
| Temperature | 80-100 °C | Higher temperatures are often required for challenging couplings, especially with aryl chlorides as coupling partners. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality reagents and solvents. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Inappropriate ligand | Screen other bulky, electron-rich phosphine ligands. | |
| Protodeboronation | Presence of excess water or protic sources | Use anhydrous K₃PO₄ and freshly distilled, dry solvents. Minimize the amount of water in the solvent system. |
| Homocoupling of Boronic Ester | Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Low Yield after Purification | Product volatility or difficult separation | Adjust purification conditions (e.g., eluent polarity, silica gel activity). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. While the substrate's electronic and steric properties present challenges, a successful outcome can be readily achieved through the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, and an appropriate base. The protocol and insights provided in this application note serve as a robust starting point for researchers in drug discovery and materials science to access a wide range of novel and functionalized molecular architectures.
References
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Lebbyy, A. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. Retrieved from [Link]
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(11), 4171–4176.
- Chemical Science. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(24), 7176–7181.
Application Notes and Protocols: Optimizing Coupling Reactions Through Strategic Solvent Selection
Introduction: The Solvent as a Critical Reaction Parameter
In the realm of palladium-catalyzed cross-coupling reactions, the choice of solvent is far from a passive consideration; it is an active and critical parameter that can profoundly influence reaction efficiency, selectivity, and overall success.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of solvent effects is paramount for robust and reproducible synthetic outcomes. This guide provides an in-depth exploration of how solvents modulate coupling reactions, supported by mechanistic insights, comparative data, and detailed experimental protocols. We will move beyond a superficial listing of solvents to a causative explanation of why certain solvents excel under specific conditions, thereby empowering the reader to make informed decisions in their own synthetic endeavors.[3][4]
The solvent's role is multifaceted, extending beyond the mere dissolution of reactants. It can influence the activation of the palladium precatalyst, the stability of the active catalytic species, and the rates of the individual steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] Furthermore, in the context of pharmaceutical development, solvent selection is also guided by safety, environmental impact, and scalability considerations.[6][7][8]
Mechanistic Insights: How Solvents Dictate Reaction Pathways
The efficacy of a coupling reaction is intricately linked to the solvent's ability to stabilize key intermediates and transition states within the catalytic cycle. A solvent's properties, such as polarity, coordinating ability, and proticity, can significantly impact the kinetics and thermodynamics of each step.[1][9]
The Role of Polarity
A solvent's polarity can dramatically influence the rate of oxidative addition, often the rate-determining step in many cross-coupling reactions.[10] For instance, in the Suzuki-Miyaura coupling, polar solvents can accelerate the reaction by stabilizing the polar transition state of the oxidative addition of an aryl halide to the Pd(0) complex.[11] Furthermore, solvent polarity can even dictate chemoselectivity. In reactions with substrates bearing multiple leaving groups, a switch in solvent polarity can favor the activation of one over the other.[11]
Coordinating vs. Non-Coordinating Solvents
Coordinating solvents, such as DMF, THF, and acetonitrile, can act as ligands, binding to the palladium center and influencing the stability and reactivity of the catalyst.[1][4] This can be both beneficial and detrimental. In some cases, solvent coordination can stabilize the active catalyst and prevent its decomposition.[1] However, strong coordination can also lead to competition with the desired ligands or substrates, potentially inhibiting the reaction.[1] For ligand-free or ligand-poor reactions, coordinating solvents are often essential to stabilize the Pd(0) species.[1]
Protic vs. Aprotic Solvents
Protic solvents, like alcohols and water, can participate in hydrogen bonding and may play a role in the activation of organoboron reagents in Suzuki-Miyaura couplings.[1] The presence of water, even in small amounts, can be crucial for the hydrolysis of boronate esters to the corresponding boronic acids, which are often more reactive in the transmetalation step. Aqueous bases are also commonly employed, making the use of water-miscible co-solvents a practical necessity.
Visualizing the Catalytic Cycle and Solvent Influence
To better understand the intricate interplay of the solvent in a typical cross-coupling reaction, let's visualize the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle and Key Solvent Intervention Points.
Case Study: Solvent Effects in the Heck Reaction of Iodobenzene and Styrene
The Heck reaction, a cornerstone of C-C bond formation, is particularly sensitive to the choice of solvent. Here, we present a comparative analysis of solvent effects on the reaction between iodobenzene and styrene.
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Reference(s) |
| N,N-Dimethylformamide (DMF) | 36.7 | >95 | 1.5 | [12] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | >95 | 1.5 | [13] |
| Acetonitrile (MeCN) | 37.5 | 85 | 6 | [1] |
| Toluene | 2.4 | 60 | 24 | [1] |
| 1,4-Dioxane | 2.2 | 55 | 24 | [1] |
| Water | 80.1 | 90 (with catalyst) | 24 | [1][14] |
| Supercritical Water | Variable | ~80 (catalyst-free) | 0.5 | [14] |
Analysis of Results:
The data clearly demonstrates the superiority of polar aprotic solvents like DMF and NMP for this particular Heck reaction, leading to high yields in a short timeframe.[12][13] This is attributed to their ability to stabilize the cationic palladium intermediate formed during the catalytic cycle.[6] Non-polar solvents like toluene and dioxane result in significantly lower yields and longer reaction times.[1] While water is a green and viable solvent, the reaction is generally slower.[1] Notably, supercritical water offers a unique, catalyst-free pathway, although this requires specialized equipment.[14]
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening various solvents in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile, THF/H₂O (4:1))
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a reaction vial, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 4 mL of the solvent to be tested.
-
Add 1 mL of the catalyst stock solution to the reaction vial containing the substrates and base.
-
Seal the reaction vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the desired time (e.g., 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the yield.
-
Repeat steps 1-9 for each solvent to be screened.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol provides a method for a ligand-free Suzuki-Miyaura coupling, highlighting the role of an aqueous system.[15]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Aqueous solution of a weak base (e.g., K₂CO₃ or NaHCO₃) or a water-ethanol blend (WEB)
-
Reaction flask with a stir bar
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.005 mmol).[15]
-
Add the aqueous base solution or WEB (3 mL).[15]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).[15]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[15]
Solvent Selection Workflow for Drug Discovery
In the pharmaceutical industry, solvent selection is a multi-parameter optimization process that balances reaction performance with safety, health, and environmental (SHE) considerations.[6][7][8]
Caption: Figure 2: A Practical Workflow for Solvent Selection in Drug Discovery.
Conclusion and Future Outlook
The judicious selection of a solvent is a critical, and often underestimated, component of successful cross-coupling reaction development. A thorough understanding of the mechanistic role of the solvent allows for a rational approach to optimization, moving beyond simple trial-and-error. As the pharmaceutical and chemical industries increasingly prioritize green and sustainable chemistry, the development of coupling reactions in environmentally benign solvents, such as water or bio-derived solvents, will continue to be an area of intense research.[6][16] By integrating mechanistic understanding with practical considerations of safety and sustainability, researchers can develop robust, efficient, and responsible synthetic methods.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Molla, M. R., et al. (2018). a Solvent effect over the Heck cross-coupling reaction of iodobenzene with styrene via method 1. ResearchGate. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Bickelhaupt, F. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(5), 889–901. [Link]
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G-Ci, P. R. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517–1529. [Link]
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Kalviri, H. A., & Kerton, F. M. (2011). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P 66614 ]DBS using Pd nanocrystals and different bases. ResearchGate. [Link]
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Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1854. [Link]
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Nolan, S. P., & Cazin, C. S. J. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We? ACS Catalysis, 13(17), 11399–11421. [Link]
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Gandeepan, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
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Fairlamb, I. J. S., & Slattery, J. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1854. [Link]
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Sigman, M. S., & Toste, F. D. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2873–2881. [Link]
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Kerton, F. M. (2011). Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions. ResearchGate. [Link]
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Lee, D.-H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]
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Al-zoubi, W., & Ko, Y. (2017). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 2(27), 8345-8353. [Link]
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Aymonier, C., et al. (2005). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. The Journal of Organic Chemistry, 70(10), 4043–4046. [Link]
-
Gani, R., et al. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]
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Juaristi, E. (2013). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 3(4), 845–859. [Link]
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Raynie, D. E., & McNally, M. E. P. (2025). Solvent Selection from the Green Perspective. LCGC International. [Link]
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Prakash, G. K. S., et al. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2(29), 10974-10977. [Link]
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Jähnisch, K., et al. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 8(49), 18056–18064. [Link]
-
Amatore, C., et al. (1997). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society, 119(22), 5176–5185. [Link]
-
Sarma, D., & Saikia, B. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
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Kumar, A., et al. (2015). Suzuki cross-coupling of halobenzene and phenylboronic acid. ResearchGate. [Link]
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Leonori, D., & Luisi, R. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(3), 439–455. [Link]
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Beaud, R., et al. (2015). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 5(4), 1846–1877. [Link]
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Wu, J., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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Hartwig, J. F. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We? ACS Catalysis, 13(17), 11399–11421. [Link]
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Al-zoubi, W., & Ko, Y. (2017). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 2(27), 8345-8353. [Link]
-
Gandeepan, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
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Szostak, M., & Lei, P. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 239–246. [Link]
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Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]
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Fairlamb, I. J. S. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Accounts of Chemical Research, 54(7), 1765–1781. [Link]
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Leonori, D., & Luisi, R. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Molecules, 26(23), 7209. [Link]
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Kalviri, H. A., & Kerton, F. M. (2011). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... ResearchGate. [Link]
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Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Solvent Selection Guides. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies to Avoid Deboronation of Boronic Acid Pinacol Esters
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with boronic acid pinacol esters (Bpin). The stability of the C–B bond is paramount for successful synthesis, yet the undesired cleavage of this bond—a process known as deboronation—is a frequent and frustrating side reaction. This guide provides in-depth, field-proven insights into why deboronation occurs and offers robust strategies to mitigate it throughout your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles of deboronation, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What exactly is deboronation, and why is it a significant problem with pinacol esters?
A1: Deboronation is a chemical reaction that results in the cleavage of the carbon-boron bond. For researchers, the most common and problematic type is protodeboronation (or protodeborylation), where the boronic ester moiety is replaced by a hydrogen atom.[1]
This process is highly undesirable as it converts your valuable, functionalized intermediate into a simple, non-reactive hydrocarbon, directly reducing the yield of your desired product. This is especially problematic in multi-step syntheses and in cross-coupling reactions like the Suzuki-Miyaura coupling, where the boronic ester is the key nucleophilic partner.[1][2] While pinacol esters are generally more stable than their corresponding free boronic acids, they are not immune to degradation, particularly under common reaction and purification conditions.[3]
Q2: What are the primary chemical pathways that lead to the deboronation of my pinacol ester?
A2: Deboronation of a pinacol ester typically proceeds through two main pathways, often influenced by the reaction pH and the presence of water.
-
Pre-hydrolysis Pathway: This is the most common route. The pinacol ester first hydrolyzes to the corresponding boronic acid (Ar-B(OH)₂). This boronic acid, particularly its anionic boronate form (Ar-B(OH)₃⁻) which is more prevalent under basic conditions, is often much more susceptible to subsequent protodeboronation than the starting ester.[4][5]
-
Direct Pathway: Under certain conditions, particularly with highly reactive (electron-rich or sterically hindered) aryl systems, the pinacol ester can undergo direct protodeboronation without prior hydrolysis to the boronic acid.[4][6]
The rate and dominant pathway depend heavily on factors like pH, temperature, and the electronic properties of the organic substituent.[1]
Caption: Primary pathways leading to protodeboronation of aryl pinacol esters.
Q3: Which experimental factors have the greatest impact on the stability of pinacol esters?
A3: Several factors can accelerate deboronation. Understanding these is key to prevention.
-
pH: This is arguably the most critical factor. Basic conditions (high pH) significantly accelerate deboronation, largely because they promote the formation of the highly reactive anionic boronate species after initial hydrolysis.[4][7] While Suzuki-Miyaura couplings require a base, the choice and strength of the base are crucial.[8] Acidic conditions can also promote hydrolysis, although the resulting neutral boronic acid is generally more stable towards protodeboronation than its anionic counterpart.[9]
-
Presence of Water: Water is necessary for the hydrolysis step, which is often the precursor to rapid deboronation.[9] Therefore, anhydrous or low-water conditions are generally preferred where possible.
-
Temperature: Higher reaction temperatures can increase the rate of both hydrolysis and protodeboronation.
-
Oxidizing Agents: Boronic acids and their esters are susceptible to oxidation, which can lead to the formation of phenols.[7][10] This is a different degradation pathway but also results in the loss of the desired starting material. At physiological pH, this oxidation can be as fast as that of thiols.[11]
-
Purification Media: Standard silica gel is acidic and contains surface silanol groups and adsorbed water, which can catalyze the hydrolysis and subsequent degradation of pinacol esters on the column.[9][12][13]
Part 2: Troubleshooting Guides for Common Scenarios
This section provides actionable solutions to specific problems encountered during experimentation.
Scenario 1: "I'm observing significant protodeboronation during my Suzuki-Miyaura coupling."
Problem: Your key cross-coupling reaction is yielding more of the simple arene (Ar-H) than the desired biaryl product (Ar-Ar').
Causality Analysis & Solutions:
The Suzuki-Miyaura reaction requires a base, which unfortunately creates the ideal conditions for protodeboronation. The goal is to make the rate of the productive cross-coupling significantly faster than the rate of deboronation.
Workflow for Troubleshooting Suzuki-Miyaura Deboronation
Caption: Decision workflow for mitigating deboronation in Suzuki-Miyaura reactions.
-
Change the Base: This is the most effective first step. Strong bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) can aggressively promote deboronation.[14]
-
Action: Switch to milder or non-hydroxide bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[15] K₃PO₄ is often an excellent choice as it is effective and less hygroscopic than carbonates.
-
-
Optimize the Catalyst System: If the catalytic cycle is slow, the boronic ester has more time to decompose.
-
Action: Increase the rate of the productive coupling reaction. This can be achieved by using a higher catalyst loading or, more effectively, by employing modern, highly active phosphine ligands (e.g., SPhos, XPhos) that accelerate the transmetalation and reductive elimination steps.[1]
-
-
Control Water Content: While some water is often necessary for the Suzuki mechanism, excess water will accelerate hydrolysis.
-
Action: Use anhydrous solvents and consider a base that does not introduce large amounts of water. For particularly sensitive substrates, using boronic ester derivatives that do not require basic aqueous conditions for transmetalation can be a powerful strategy.[4]
-
Scenario 2: "My pinacol ester is degrading during aqueous work-up or extraction."
Problem: You isolate your crude product, but analysis shows significant hydrolysis or deboronation has occurred during the process of washing with aqueous solutions (e.g., saturated NaHCO₃ or brine).
Causality Analysis & Solutions:
Prolonged contact with aqueous layers, especially if they are basic, will lead to hydrolysis and loss of the pinacol group.
-
Minimize Contact Time: Perform extractions quickly and avoid letting biphasic mixtures sit for extended periods.
-
Use Anhydrous Drying Agents Promptly: After the final aqueous wash, immediately dry the organic layer thoroughly with an agent like MgSO₄ or Na₂SO₄ to remove dissolved water.
-
Avoid Strongly Basic Washes: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and minimize contact time. If possible, a non-aqueous work-up is preferable.
-
Consider a Boronic Acid "Shuttle": For particularly sensitive esters, a two-step deprotection/reprotection sequence via a more stable intermediate can be used. For example, transesterification with diethanolamine creates a highly stable intermediate that can be purified, followed by mild acidic hydrolysis to regenerate the boronic acid if needed.[16][17]
Part 3: Purification and Analysis Best Practices
Purification and analysis are hidden pitfalls where significant deboronation can occur, leading to yield loss and inaccurate analytical results.
Scenario 3: "I'm losing my compound on the silica gel column."
Problem: TLC analysis shows a clean product, but after column chromatography, the yield is low, and fractions contain the deboronated byproduct.
Causality Analysis & Solutions:
Standard silica gel is acidic and contains water, creating a perfect environment for on-column degradation.[12][13]
-
Neutralize the Silica Gel:
-
Action: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a neutralizing agent like triethylamine (~1% v/v). After stirring, the silica can be packed as usual. This neutralizes the acidic sites.
-
-
Use Boric Acid-Treated Silica Gel:
-
Action: Doping the silica gel with boric acid can surprisingly improve the stability of pinacol esters during chromatography.[3] This is thought to work by shifting the equilibrium away from hydrolysis. See Protocol 1 for a detailed method.
-
-
Use Alternative Stationary Phases:
-
Action: Consider using less acidic stationary phases like alumina (neutral or basic grade) or Florisil®.
-
-
Use More Stable Boronic Esters: If purification is a recurring issue, consider synthesizing a more robust ester. Esters derived from sterically hindered diols, like 1,1,2,2-tetraethylethylene glycol (Epin), have been shown to be exceptionally stable on silica gel.[18]
Scenario 4: "My reverse-phase HPLC analysis shows a peak for the boronic acid, giving a false impression of impurity."
Problem: Your sample appears to be degrading on the HPLC column during analysis, making it impossible to get an accurate purity measurement.
Causality Analysis & Solutions:
The aqueous mobile phases used in reverse-phase HPLC (RP-HPLC) can cause on-column hydrolysis of the pinacol ester to the more polar boronic acid.[9][13]
-
Switch to HILIC:
-
Action: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent retention for both the pinacol ester and its corresponding boronic acid.[9]
-
-
Modify RP-HPLC Conditions:
-
Action: If you must use RP-HPLC, minimize the potential for hydrolysis. Use columns with low residual silanol activity and consider running the analysis at a lower temperature (e.g., 15°C) to slow the degradation rate.[19] Using a mobile phase with a low pH (e.g., containing formic acid) can help by keeping the boronic acid in its less reactive, neutral form.
-
Part 4: Advanced Strategies - Beyond Pinacol
While pinacol esters are workhorses, some situations demand more robust protecting groups.
Q4: When should I consider using a protecting group other than pinacol?
A4: You should consider an alternative protecting group when you face:
-
Extreme pH conditions: If your synthesis requires strongly acidic or basic steps that are incompatible with Bpin.
-
Potent Oxidants: When strong oxidizing agents are present that would degrade the Bpin moiety.
-
Complex Multi-step Synthesis: In long synthetic sequences, a more robust protecting group can prevent cumulative losses from slow degradation over many steps.
-
Iterative Cross-Coupling: When you need to perform sequential, site-selective cross-couplings on a molecule with multiple boron functionalities.
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Features | Stability Profile | Deprotection Conditions |
| Pinacol (Bpin) | Dioxaborolane ring | Most common, readily available, often used directly in coupling. | Moderate. Unstable to strong acid/base, some oxidizing agents, and silica gel.[3] | Often used directly. Hydrolysis requires acidic conditions.[3] |
| N-methyliminodiacetic acid (MIDA) | Bicyclic ester-amide | Exceptionally stable, crystalline solids, easy to handle. Renders the boron unreactive. | Very high. Stable to anhydrous cross-coupling, strong acids/bases, oxidation, and chromatography.[3][20] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃).[3] |
| 1,8-Diaminonaphthalene (dan) | Bicyclic amide | Forms a stable dative B-N bond, reducing Lewis acidity and reactivity. | Very high. Stable across a wide range of reaction conditions.[3][20] | Acidic hydrolysis. The diaminonaphthalene byproduct is easily removed by extraction.[3] |
| Potassium Trifluoroborate (-BF₃K) | Anionic salt | Highly crystalline, stable solids. Acts as a "slow-release" source of boronic acid. | High stability towards oxidation and protodeboronation.[3] | Hydrolysis with aqueous acid (e.g., HCl) or silica gel.[21] |
Diagram of Protecting Groups
Caption: Structures of common boronic acid protecting groups.
Part 5: Key Experimental Protocols
Protocol 1: Purification of Pinacol Esters using Boric Acid-Treated Silica Gel
This protocol is adapted from literature procedures shown to enhance the stability of pinacol esters during column chromatography.[3]
Materials:
-
Standard silica gel (230-400 mesh)
-
Boric acid (H₃BO₃)
-
Methanol (MeOH)
-
Desired chromatography eluent
-
Crude pinacol ester product
Procedure:
-
Prepare the Boric Acid Solution: In a flask, prepare a 10% (w/v) solution of boric acid in methanol. For example, dissolve 10 g of H₃BO₃ in 100 mL of MeOH. Gentle warming may be required to fully dissolve the solid.
-
Treat the Silica Gel: In a separate round-bottom flask, add the required amount of silica gel for your column. For every 100 g of silica gel, add 50 mL of the 10% boric acid/MeOH solution.
-
Remove the Solvent: Attach the flask to a rotary evaporator. Rotate the flask without applying vacuum until the silica is free-flowing and appears dry. Then, apply high vacuum for 1-2 hours to remove all traces of methanol. The resulting material is the boric acid-treated silica gel.
-
Pack and Run the Column: Pack the column with the treated silica gel using your desired eluent system (e.g., hexanes/ethyl acetate).
-
Load and Elute: Load your crude product and run the column as you normally would. The boric acid in the stationary phase helps to suppress the on-column hydrolysis of the pinacol ester.
References
- Liao, Y., et al. (2014). A Generic HILIC Method for the Analysis of a Wide Range of Pinacol Boronate Esters and Boronic Acids.
-
Wood, J. L., et al. (2014). Mild and Efficient Iron-Catalyzed Hydrolysis of Potassium Organotrifluoroborates and Organoboronate Esters. Synlett, 25, 551-555. Available at: [Link]
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Wikipedia. Protodeboronation. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15856–15871. Available at: [Link]
-
Clausen, F., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210-6214. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Aggarwal, V. K., et al. (2007). Stability of boronic esters. ResearchGate. Available at: [Link]
-
Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
Clausen, F., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6210-6214. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Reddit user discussion on boronic acid pinacol ester deprotection. (2020). Available at: [Link]
-
Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. Available at: [Link]
-
Ye, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). Available at: [Link]
-
Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series. Available at: [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 124(18), 4964-4969. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
Reddit user discussion on purification of alkyl Bpin. (2024). Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
- Burke, M. D., & Gillis, E. P. (2015). Protecting groups for boronic acids. Google Patents.
-
Reddit user discussion on Suzuki coupling. (2022). Available at: [Link]
-
Li, P., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Gao, Y., et al. (2020). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. Available at: [Link]
-
Raines, R. T., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Chemical Biology. Available at: [Link]
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3504–3508. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]
-
Qiu, F., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. Available at: [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available at: [Link]
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Handling and storage protocols for air and moisture-sensitive boronic esters
Welcome to the Technical Support Center for Boronic Esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure the success of your experiments. Here, you will find a comprehensive resource for the proper handling, storage, and troubleshooting of air and moisture-sensitive boronic esters, moving from foundational best practices to in-depth, scenario-based problem-solving.
Part 1: Core Principles for Handling and Storage
The utility of boronic esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often challenged by their inherent instability. The primary antagonists are ambient moisture and oxygen, which can lead to decomposition and diminished reactivity. Understanding and mitigating these factors are paramount for reproducible and high-yielding results.
The Nature of Instability: Hydrolysis and Oxidation
Boronic esters are susceptible to two main degradation pathways:
-
Hydrolysis (Protodeboronation): The ester linkage is vulnerable to cleavage by water, reverting the boronic ester back to its corresponding boronic acid and diol. This process is often catalyzed by acidic or basic conditions. For instance, the acidic nature of standard silica gel can promote the hydrolysis of boronic esters during chromatographic purification.[1] This is a significant issue as some boronic acids are themselves unstable.[2]
-
Oxidation: The carbon-boron bond can be oxidized in the presence of atmospheric oxygen, leading to the formation of phenols or other oxygenated byproducts. This process can be accelerated at physiological pH.
The stability of a boronic ester is highly dependent on its structure. Sterically hindered esters, such as those derived from pinacol (Bpin), offer greater stability compared to less hindered analogues.[3] More advanced protecting groups, like N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (dan), have been developed to confer exceptional stability, allowing for rigorous purification and handling under conditions that would degrade simpler esters.[4]
Storage Protocols: A Proactive Approach to Stability
Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for various classes of boronic esters.
| Class of Boronic Ester | Recommended Storage Temperature | Atmosphere | Container | Special Considerations |
| Simple Alkyl/Aryl Boronic Esters (e.g., pinacol esters) | 2-8 °C (refrigerated) or -20 °C (frozen) for long-term storage | Inert gas (Argon or Nitrogen) | Tightly sealed, airtight container, preferably with a Sure/Seal™ system | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5] |
| Electron-Deficient Aryl Boronic Esters | -20 °C (frozen) | Inert gas (Argon) | Tightly sealed, airtight container | These are particularly prone to protodeboronation and should be handled with extra care. |
| Highly Stable Boronic Esters (e.g., MIDA esters) | Room temperature or 2-8 °C | Standard atmosphere (can be stored in air) | Well-sealed vial | MIDA boronates exhibit excellent tolerance to air and moisture.[4] |
| Potassium Trifluoroborate Salts (R-BF3K) | Room temperature | Standard atmosphere | Well-sealed vial | These salts are generally air- and moisture-stable crystalline solids. |
Handling Protocols: Inert Atmosphere Techniques
To prevent exposure to air and moisture during experimental setup, the use of inert atmosphere techniques is essential. The two most common methods are the use of a glovebox or a Schlenk line.
-
Glovebox: Provides a fully enclosed environment with a controlled inert atmosphere (typically nitrogen or argon). This is the ideal method for handling highly sensitive reagents.
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[6][7][8][9] This is a versatile and widely used technique for performing air-sensitive reactions.
When choosing an inert gas, both nitrogen and argon are effective. However, argon is denser than nitrogen and can provide a more stable "blanket" over a reaction mixture if a flask needs to be briefly opened.[10][11] Additionally, while nitrogen is generally unreactive, it can react with certain reagents at high temperatures, making argon the preferred choice in those specific cases.[12][13]
-
Preparation: Ensure the boronic ester container has a septum-sealed cap (e.g., a Sure/Seal™ bottle).[2][14][15] Place the bottle in a beaker for stability.
-
Inert Gas Purge: Insert a needle connected to an inert gas line (with a bubbler to monitor flow) through the septum. This will create a positive pressure of inert gas in the bottle.
-
Syringe Preparation: Take a clean, dry syringe with a long needle and flush it with inert gas several times. To do this, draw inert gas from a separate source (e.g., a balloon or another Schlenk line port) into the syringe and expel it.
-
Transfer: Puncture the septum of the boronic ester bottle with the purged syringe needle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of the solution into the syringe. The positive pressure in the bottle will aid in this process.
-
Dispensing: Withdraw the syringe and quickly insert the needle through the septum of the reaction flask (which should also be under a positive pressure of inert gas). Dispense the boronic ester solution into the reaction mixture.
-
Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent to prevent clogging and degradation of the reagent.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with boronic esters, providing a logical workflow for diagnosis and resolution.
Scenario 1: Low Yield or No Reaction in a Suzuki-Miyaura Coupling
Question: I performed a Suzuki-Miyaura coupling using a pinacol boronic ester, but my yield is very low, or I've recovered only starting material. What went wrong?
Answer: Low or no yield in a Suzuki coupling is a frequent issue and can stem from several factors. Here is a troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
In-depth Causality:
-
Boronic Ester Degradation: This is the most common culprit. Pinacol esters can hydrolyze if exposed to moisture during storage or transfer.[3] An NMR of your starting material can confirm its integrity.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation and inactivation of the catalyst, which in turn can promote side reactions like homocoupling.[16]
-
Base and Solvent Issues: The choice of base is critical. Anhydrous conditions are often necessary, and using a "wet" solvent or a hydrated base can inhibit the reaction.[11] Ensure solvents are properly dried before use.
-
Purification-Induced Decomposition: As mentioned, the acidic surface of silica gel can cleave the boronic ester.[1] If your reaction appears to have worked by TLC but you lose the product during chromatography, this is a likely cause.
Scenario 2: Product Decomposition During Column Chromatography
Question: My reaction to synthesize a boronic ester seems successful by crude NMR/TLC, but the product decomposes or streaks badly on a silica gel column. How can I purify my compound?
Answer: This is a classic problem arising from the Lewis acidic nature of silica gel, which can catalyze the hydrolysis of the boronic ester. Here are several effective strategies:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a non-nucleophilic base can passivate the acidic sites.
-
Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add 1-2% (v/w) of triethylamine relative to the silica gel.[17] Mix thoroughly and then pack the column as usual.
-
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Convert to a More Stable Derivative: If the boronic ester is particularly sensitive, it can be converted to a more robust form for purification and then deprotected if necessary.
-
MIDA Boronates: These are exceptionally stable to silica gel chromatography.[4] They can be synthesized from boronic acids and N-methyliminodiacetic acid.[3][18][19][20]
-
Potassium Trifluoroborate (BF3K) Salts: These are typically crystalline, air-stable solids that are easily purified by recrystallization. They can be prepared from boronic esters by treatment with KHF2.[21][22][23]
-
Purification Strategy Decision Pathway
Caption: A decision pathway for choosing a purification strategy for sensitive boronic esters.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a pinacol ester instead of the boronic acid directly?
A1: While boronic acids are the parent compounds, they often exist in equilibrium with their cyclic anhydrides (boroxines), which can complicate stoichiometry and reactivity. Converting them to pinacol esters provides a stable, well-defined monomeric species that is generally easier to handle, purify, and store.[3] Pinacol esters are stable enough for purification but reactive enough to be used directly in many coupling reactions.[24]
Q2: My Miyaura borylation reaction is giving me significant amounts of homocoupled and debrominated side products. How can I minimize these?
A2: Homocoupling of the boronic ester can be promoted by the presence of oxygen or Pd(II) species.[16] Ensure your reaction is thoroughly degassed and that your palladium catalyst is of good quality. Debromination (protodeboronation) of the starting material can occur if there are acidic protons present (e.g., from water). Using rigorously dried solvents and reagents can help minimize this side reaction.
Q3: Can I store a solution of a boronic ester in a solvent like THF or dioxane?
A3: It is generally not recommended to store solutions of boronic esters for extended periods. Even in anhydrous solvents, slow decomposition can occur. It is best practice to prepare solutions fresh for each reaction. If a solution must be stored temporarily, it should be under an inert atmosphere in a tightly sealed container, preferably at low temperature.
Q4: What is the difference in stability between alkyl and aryl boronic esters?
A4: Generally, aryl boronic esters are more stable than alkyl boronic esters. The C(sp²)-B bond in aryl boronic esters is stronger and less polarized than the C(sp³)-B bond in alkyl boronic esters, making the latter more susceptible to protodeboronation and other decomposition pathways.
Q5: How does pH affect the stability of boronic esters?
A5: The hydrolysis of boronic esters is pH-dependent. The rate of hydrolysis is often accelerated at both acidic and basic pH.[15] The optimal pH for stability varies depending on the specific boronic ester, but neutral conditions are generally preferred for storage and handling.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
-
How to Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Is argon preferred over nitrogen for maintaining an inert atmosphere? (2017, June 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Argon vs. Nitrogen Purging for Atmospheric Inerting. (2020, March 31). Generon. Retrieved from [Link]
-
Keeping moisture-sensitive chemicals dry. (2010, March 24). Physics Forums. Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters - ACS Publications. Retrieved from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Organometallics - ACS Publications. Retrieved from [Link]
-
A Mild and Simple Method for Making MIDA Boronates. (n.d.). ChemRxiv. Retrieved from [Link]
-
Argon vs. Nitrogen Purging for Atmosphere Inerting. (2019, October 22). NiGen International. Retrieved from [Link]
-
Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013, April 30). ACS Publications. Retrieved from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). LibreTexts. Retrieved from [Link]
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (n.d.). University of Bristol. Retrieved from [Link]
-
Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An In-depth Guide to Schlenk Lines and Gas Manifold Systems. (2022, May 24). Goldleaf Scientific. Retrieved from [Link]
-
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021, May 18). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
-
Why is Argon Preferred Over Nitrogen In Certain Applications? (n.d.). Kintek Furnace. Retrieved from [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). PMC - NIH. Retrieved from [Link]
- US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules. (n.d.). Google Patents.
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Validation & Comparative
A Comparative Guide to the Reactivity of Pinacol vs. MIDA Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical industry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex molecular architectures.[1] Central to this reaction's success is the choice of the organoboron reagent. Among the most utilized are boronic esters, prized for their balance of reactivity and stability over their parent boronic acids. This guide provides an in-depth comparison of two dominant classes of boronic esters: the workhorse pinacol esters and the exceptionally stable N-methyliminodiacetic acid (MIDA) esters. Understanding their distinct reactivity profiles is paramount for strategic synthetic planning, from routine library synthesis to complex natural product assembly.
Structural Foundations: How the Diol Backbone Dictates Reactivity
The reactivity of a boronic ester is fundamentally governed by the Lewis acidity of its boron center, which is directly influenced by the electronic and steric properties of its protecting diol.
-
Pinacol Boronic Esters (PinB): Formed from pinacol, these esters feature a five-membered dioxaborolane ring. The two oxygen lone pairs conjugate with the vacant p-orbital of the boron atom, reducing its Lewis acidity compared to a free boronic acid.[2] This quenching of reactivity makes them generally stable to storage and purification via silica gel chromatography, a significant advantage over many volatile and decomposition-prone boronic acids. However, this stability is not absolute, and they remain sufficiently reactive to participate directly in the catalytic cycle under standard conditions.
-
MIDA Boronic Esters: These esters involve the tridentate N-methyliminodiacetic acid (MIDA) ligand. The boron atom is coordinated by two carboxylate oxygens and the tertiary amine nitrogen, forming a bicyclic structure. This coordination saturates the boron center, rendering it sp³-hybridized and significantly less Lewis acidic. This structural feature makes MIDA boronates exceptionally stable and unreactive under anhydrous cross-coupling conditions.[2][3] Their high stability allows them to withstand a wide array of reaction conditions, enabling their use as robust building blocks in multi-step synthesis.[4]
Figure 1. Structural comparison of Pinacol and MIDA boronic esters.
The Mechanistic Divide: Direct Participation vs. Slow Release
The most critical difference between pinacol and MIDA esters lies in how they enter the Suzuki-Miyaura catalytic cycle. This distinction dictates reaction setup, kinetics, and potential applications.
Pinacol Esters: The Direct Pathway
While it was once thought that all boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, extensive mechanistic studies have shown this is not always the case. Pinacol esters can participate directly in the catalytic cycle.[5] Following the oxidative addition of an aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can interact with the boronic ester. The transmetalation step, where the organic group is transferred from boron to palladium, can proceed, albeit often at a slower rate than with the corresponding boronic acid.[5] The steric bulk of the pinacol group can hinder the formation of the necessary pre-transmetalation complexes, impacting the reaction rate.[5][6]
MIDA Esters: The "Slow Release" Strategy
MIDA boronates are designed to be "masked" forms of boronic acids. They are deliberately unreactive towards anhydrous cross-coupling conditions.[2][3] Their participation requires a distinct deprotection step: hydrolysis under aqueous basic conditions to liberate the free boronic acid in situ.[4]
This "slow-release" mechanism is the cornerstone of their utility. By using a mild base like aqueous potassium phosphate (K₃PO₄), the MIDA ester hydrolyzes gradually, maintaining a low, steady concentration of the highly reactive boronic acid.[7] This strategy is particularly advantageous for coupling notoriously unstable boronic acids (e.g., those of 2-heterocycles) that would otherwise rapidly decompose or engage in side reactions like protodeboronation under standard coupling conditions.[7][8]
Figure 2. MIDA ester slow-release mechanism for Suzuki-Miyaura coupling.
Comparative Performance and Applications
The choice between a pinacol and a MIDA ester is a strategic one, based on the specific synthetic challenge.
| Feature | Pinacol Boronic Esters (PinB) | MIDA Boronic Esters |
| Stability | Good; generally stable to chromatography and benchtop storage. | Exceptional; indefinitely stable on the benchtop, compatible with a wide range of reagents.[3] |
| Purification | Routinely purified by silica gel chromatography. | Routinely purified by silica gel chromatography; often crystalline.[4] |
| Reactivity | Directly reactive in Suzuki coupling, though sometimes slower than boronic acids.[2][9] | Unreactive under anhydrous conditions; requires activation via hydrolysis.[3] |
| Mechanism | Direct transmetalation or hydrolysis followed by transmetalation.[5] | Slow, controlled hydrolysis to release the active boronic acid in situ.[7][8] |
| Key Advantage | General purpose, reliable, vast commercial availability. A good default choice. | Enables use of unstable boronic acids; allows for iterative cross-coupling.[2][7] |
| Primary Use Case | Standard Suzuki-Miyaura couplings where the boronic acid is reasonably stable. | Coupling of unstable boronic acids (e.g., 2-pyridyl); complex, multi-step automated synthesis.[4][7] |
The Power of Orthogonality: Iterative Cross-Coupling with MIDA Esters
The most profound application stemming from the unique stability of MIDA boronates is the concept of Iterative Cross-Coupling (ICC) , pioneered by the Burke group.[2][10][11] Because a MIDA boronate is inert to the anhydrous conditions used for a Suzuki-Miyaura reaction, one can design a bifunctional building block containing both a halide (e.g., Br, Cl) and a MIDA boronate.
This "haloboronic acid" building block can undergo coupling at the halide position without disturbing the MIDA boronate.[2] Following the reaction, the MIDA ester can be deprotected to reveal a new boronic acid, ready for a subsequent coupling reaction. This powerful strategy allows for the sequential, controlled assembly of complex molecules from simple, standardized building blocks, a process that has even been automated.[4]
Figure 3. Workflow for Iterative Cross-Coupling (ICC) using a MIDA boronate.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical framework, the following protocols outline a standard Suzuki-Miyaura coupling. Protocol A uses a pinacol ester, while Protocol B uses a MIDA ester, highlighting the key operational differences.
Protocol A: Standard Suzuki Coupling with a Pinacol Boronic Ester
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylpinacol boronic ester (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst/ligand complex (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the reaction solvent (e.g., 1,4-dioxane/water, 5:1 mixture, 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Slow-Release Suzuki Coupling with a MIDA Boronic Ester
Causality Note: This protocol is designed for substrates where the corresponding boronic acid is unstable. The key difference is the careful use of aqueous base to facilitate the slow hydrolysis and release of the active coupling partner.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl-MIDA boronic ester (1.2 equiv), and the palladium catalyst/ligand complex (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 8 mol%).
-
Solvent and Base Addition: Evacuate and backfill the vial with an inert gas. Add the organic solvent (e.g., THF or dioxane, 0.1 M) followed by an aqueous solution of K₃PO₄ (3.0 equiv in water, typically to make the final solvent ratio ~10:1 organic:water).[12] The amount of water is critical and must be controlled to prevent rapid protodeboronation.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. The reaction may require longer times (e.g., 12-24 h) to allow for the slow hydrolysis of the MIDA ester.
-
Workup & Purification: Follow identical procedures as described in Protocol A. The MIDA ligand (as its sodium salt) is water-soluble and will be removed during the aqueous workup.
Conclusion and Outlook
Both pinacol and MIDA boronic esters are powerful and essential reagents in the synthetic chemist's toolbox.
-
Pinacol esters remain the go-to choice for general applications. Their reliability, cost-effectiveness, and direct reactivity make them suitable for a vast majority of Suzuki-Miyaura couplings where substrate stability is not a major concern.
-
MIDA esters represent a paradigm shift in handling sensitive substrates and enabling complex, multi-step synthetic sequences. Their exceptional stability, coupled with the controlled "slow-release" of the active boronic acid, provides a solution for previously challenging couplings. The true transformative power of MIDA boronates is realized in the field of iterative cross-coupling, which is paving the way for the generalized and automated synthesis of small molecules.[4][11]
For drug development professionals, understanding when to deploy each type of ester is crucial for efficient route scouting and the rapid generation of analogs, ultimately accelerating the discovery pipeline.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary celebrating 35 years of transition-metal catalysed cross-coupling. Angewandte Chemie International Edition, 53(9), 2320-2321. (Note: A specific URL for this reference is not available from the search results, but it is a well-known review.)
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
McCammant, K. S., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1359–1365. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Choosing the Right Boronic Ester for Pharmaceutical Synthesis. Pharma sourcing article. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2670.
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Denmark, S. E., & N. D. Gould (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 810–816. [Link]
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Watts, A. G., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general strategy for small-molecule synthesis. University of Illinois at Urbana-Champaign (Doctoral dissertation). [Link]
-
Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9889-9903. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Illinois Experts. [Link]
- Ravindar, K., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. (As referenced in a PDF, a direct URL is not available.)
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]
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A Senior Application Scientist's Guide to Mono- vs. Di-fluorinated Phenylboronic Acid Esters in Modern Chemistry
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design.[1][2] Phenylboronic acids and their esters are pivotal reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3][4][5] The introduction of one or more fluorine atoms onto the phenyl ring dramatically alters the reagent's properties. This guide provides an in-depth comparison of mono- and di-fluorinated phenylboronic acid esters, moving beyond simple catalog data to explain the underlying chemical principles and practical consequences of these substitutions.
The Electronic Landscape: How Fluorine Governs Lewis Acidity
The primary influence of fluorine substitution is its powerful electron-withdrawing inductive effect (-I), which significantly increases the Lewis acidity of the boron center.[6][7] This heightened acidity is crucial for many of the compound's applications. However, fluorine also exerts a weaker, position-dependent electron-donating mesomeric (resonance) effect (+M). The interplay between these two forces dictates the final electronic character of the molecule.
-
Mono-fluorination :
-
Ortho-Fluoro : The inductive effect is strongest, leading to a significant increase in acidity. An intramolecular B-O-H···F hydrogen bond can also form in the free acid, further influencing its properties.[6]
-
Meta-Fluoro : The inductive effect still dominates, and with a negligible resonance contribution, meta-substitution results in a marked increase in acidity.[6]
-
Para-Fluoro : The inductive and resonance effects partially counteract each other, resulting in a less pronounced increase in acidity compared to the ortho and meta isomers.[6]
-
-
Di-fluorination : The effects are generally additive. Introducing a second fluorine atom further enhances the Lewis acidity. For instance, the pKa of 2,6-difluorophenylboronic acid is significantly lower than that of 2-fluorophenylboronic acid, showcasing the cumulative inductive withdrawal.[8]
The following diagram illustrates how these electronic effects operate based on the substituent's position.
Caption: Electronic effects of fluorine on the phenylboronic acid scaffold.
Quantitative Comparison: Acidity Constants (pKa)
The Lewis acidity can be quantified by the pKa value of the corresponding boronic acid. A lower pKa indicates a stronger acid. The introduction of fluorine consistently lowers the pKa compared to the parent phenylboronic acid (pKa ≈ 8.8).[9]
| Compound | pKa Value | Key Observations |
| Phenylboronic Acid | ~8.8 | Baseline reference. |
| 4-Fluorophenylboronic Acid | ~8.2 | Modest increase in acidity due to opposing electronic effects.[6] |
| 3-Fluorophenylboronic Acid | ~7.8 | Significant acidity increase; dominated by the inductive effect.[6] |
| 2-Fluorophenylboronic Acid | ~7.6 | Strongest acidity among mono-fluoro isomers.[6] |
| 2,4-Difluorophenylboronic Acid | ~7.2 | Additive effects of two fluorine atoms increase acidity further. |
| 3,5-Difluorophenylboronic Acid | ~7.0 | Strong inductive withdrawal from two meta positions results in high acidity. |
| 2,6-Difluorophenylboronic Acid | ~6.7 | Very strong Lewis acid due to two ortho-fluorine substituents. |
Note: pKa values are approximate and can vary slightly based on the determination method (spectrophotometric vs. potentiometric) and solvent system.[8][10]
Reactivity in Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting. The Lewis acidity of the boronic acid ester plays a pivotal role here. A more Lewis acidic boron center facilitates the formation of the boronate "ate" complex (e.g., [ArB(OR)2(OH)]⁻) upon reaction with a base, which is the species that undergoes transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
-
Mono-fluorinated Esters : These are generally excellent coupling partners. 4-Fluorophenylboronic acid, for example, often shows higher reaction rates and yields compared to the unsubstituted parent compound under optimized conditions.[5]
-
Di-fluorinated Esters : Their enhanced Lewis acidity can further accelerate transmetalation, making them highly reactive. This is particularly beneficial for challenging couplings involving sterically hindered or electron-rich aryl halides. However, this high reactivity must be balanced against their stability.
A crucial insight from recent studies is the remarkable reactivity observed when using fluoride bases like cesium fluoride (CsF) with highly fluorinated arylboronic esters.[11][12] The fluoride can form a highly reactive boronate species, such as Cs[ArB(pin)F], which can significantly accelerate the transmetalation step.[11][12]
Stability and Handling Considerations
While increased reactivity is desirable, it often comes at the cost of stability. Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings.[13]
-
General Trend : The electron-withdrawing nature of fluorine atoms makes the ipso-carbon more susceptible to protonation. Therefore, fluorinated phenylboronic acids are generally more prone to protodeboronation than their non-fluorinated counterparts.
-
The Ortho-Di-Fluoro Case : The most significant stability issue arises with 2,6-difluorophenylboronic acid and its esters. These compounds are known to be considerably less stable.[8] The strong combined inductive effect of two ortho-fluorines greatly activates the C-B bond towards hydrolysis and protodeboronation.[8] Researchers using these reagents must employ rigorously anhydrous conditions and carefully select bases to minimize this degradation pathway.
This trade-off between reactivity and stability is a critical consideration in experimental design.
Caption: The dual effect of fluorine on reactivity and stability.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a self-validating system for comparison, the following protocol outlines a standardized experiment to directly compare the performance of a mono-fluorinated versus a di-fluorinated phenylboronic acid pinacol ester.
Objective:
To compare the reaction yield of 4-bromoanisole with 4-fluorophenylboronic acid pinacol ester vs. 2,4-difluorophenylboronic acid pinacol ester under identical Suzuki-Miyaura conditions.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
4-Bromoanisole
-
4-Fluorophenylboronic acid pinacol ester
-
2,4-Difluorophenylboronic acid pinacol ester
-
Toluene (anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Reaction vials (2-dram) with stir bars
Workflow Diagram:
Caption: Step-by-step workflow for the comparative coupling experiment.
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox): To a vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add 1.0 mL of anhydrous toluene. Stir to dissolve.
-
Reaction Setup (in a glovebox):
-
Vial A (Mono-fluoro): Add 4-fluorophenylboronic acid pinacol ester (266 mg, 1.2 mmol, 1.2 equiv), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and a stir bar.
-
Vial B (Di-fluoro): Add 2,4-difluorophenylboronic acid pinacol ester (288 mg, 1.2 mmol, 1.2 equiv), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and a stir bar.
-
-
Reagent Addition: To each vial, add K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv) and 2.0 mL of anhydrous toluene.
-
Initiation: Add 0.5 mL of the catalyst solution (0.005 mmol Pd) to each vial. Finally, add a known amount of dodecane as an internal standard.
-
Reaction: Seal the vials tightly with Teflon-lined caps. Remove from the glovebox and place them in a preheated aluminum reaction block at 100 °C. Stir vigorously for 2 hours.
-
Workup and Analysis: After cooling to room temperature, uncap the vials. Quench the reaction by adding 5 mL of water. Add 5 mL of ethyl acetate and shake. Allow the layers to separate. Collect a sample of the organic layer, filter through a small plug of silica, and analyze by Gas Chromatography (GC) to determine the consumption of starting material and the formation of the biaryl product relative to the internal standard.
Conclusion and Outlook
The choice between a mono- and di-fluorinated phenylboronic acid ester is a nuanced decision based on a trade-off between reactivity and stability.
-
Mono-fluorinated esters represent a robust and versatile choice for a wide range of applications, offering enhanced reactivity over non-fluorinated analogs without significant stability penalties. They are the workhorses for incorporating a fluorophenyl moiety.
-
Di-fluorinated esters are specialized, highly reactive agents. Their superior Lewis acidity makes them ideal for difficult cross-couplings that may be sluggish with less activated reagents. However, their application requires careful control of reaction conditions, particularly for isomers like 2,6-difluorophenylboronic ester, to mitigate decomposition via protodeboronation.[8]
As synthetic methodologies continue to advance, the strategic use of these powerful fluorinated building blocks will undoubtedly lead to new innovations in pharmaceuticals and advanced materials.
References
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Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
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Filipe, P., et al. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. National Institutes of Health. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Scott, J. S., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]
-
Sporzyński, A., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]
-
Kubiak, R., et al. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
-
Sanchez-Sanchez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
N-A, K. (2018). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health. [Link]
-
Ro-Cham, Y., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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Sanchez-Sanchez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
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Chan, J. A., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. National Institutes of Health. [Link]
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Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
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Cox, P. A., et al. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 137(42), 13486–13495. [Link]
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Ribeiro, J. A. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts: Pd(PPh3)4 vs. Pd(dppf)Cl2 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of two stalwart catalysts in the field: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). As a senior application scientist, my aim is to move beyond a simple cataloging of features and delve into the mechanistic nuances and practical considerations that govern catalyst performance in the real-world laboratory setting.
At a Glance: Key Distinctions Between Pd(PPh3)4 and Pd(dppf)Cl2
| Feature | Pd(PPh3)4 | Pd(dppf)Cl2 |
| Palladium Oxidation State | Pd(0) | Pd(II) |
| Ligand | Triphenylphosphine (PPh3) - Monodentate | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) - Bidentate |
| Activation | Active as a Pd(0) source, often requiring ligand dissociation. | Pre-catalyst requiring in situ reduction to Pd(0). |
| Stability | Sensitive to air and moisture, requiring storage under inert gas and often at low temperatures.[1] | More stable to air and moisture, facilitating easier handling and storage.[2][3] |
| General Reactivity | Highly effective for a wide range of cross-coupling reactions, particularly with aryl iodides and bromides. | Often exhibits higher reactivity and broader substrate scope, especially for challenging substrates like aryl chlorides.[4] |
The Heart of the Matter: Ligand Architecture and Its Mechanistic Implications
The profound differences in the performance of Pd(PPh3)4 and Pd(dppf)Cl2 are fundamentally rooted in the nature of their phosphine ligands.
Triphenylphosphine (PPh3) in Pd(PPh3)4 is a monodentate ligand. In solution, the catalytically active species, often a 14-electron Pd(0) complex, is generated through the dissociation of one or more PPh3 ligands.[4] This equilibrium is crucial for creating a vacant coordination site on the palladium center, which is necessary for the initial oxidative addition step of the catalytic cycle. However, the relatively labile nature of the Pd-PPh3 bond can also be a liability, leading to catalyst decomposition pathways such as the formation of palladium black, especially at elevated temperatures.[5]
1,1'-Bis(diphenylphosphino)ferrocene (dppf) , the ligand in Pd(dppf)Cl2, is a bidentate chelating ligand with a large bite angle. This structural feature imparts several advantages. The chelation effect leads to a more stable and robust catalyst complex.[6] The dppf ligand's rigidity and electron-donating properties stabilize the palladium center, facilitating oxidative addition and promoting the reductive elimination step.[6] This enhanced stability and reactivity profile often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), and the ability to activate less reactive substrates like aryl chlorides.[4]
Catalytic Cycles: A Visual Representation
The catalytic cycles for most palladium-catalyzed cross-coupling reactions share a common mechanistic framework: oxidative addition, transmetalation, and reductive elimination. The specific nature of the catalyst, however, influences the efficiency of each step.
Performance Showdown: A Comparative Analysis Across Key Cross-Coupling Reactions
The true measure of a catalyst's utility lies in its performance across a spectrum of chemical transformations. Below is a comparative summary of Pd(PPh3)4 and Pd(dppf)Cl2 in several widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, often serves as a benchmark for catalyst performance.
| Catalyst | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Pd(PPh3)4 | Aryl Iodide | Phenylboronic acid | K3PO4, 1,4-Dioxane/H2O, 90°C, 12h | Good | [7] |
| Pd(dppf)Cl2 | Aryl Iodide | Phenylboronic acid | K2CO3, DME, 80°C, 2h | High | [7] |
| Pd(PPh3)4 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na2CO3, MeOH/H2O, MW | Excellent | [8] |
| Pd(dppf)Cl2 | Aryl Chloride | Phenylboronic acid | Various | Often superior to Pd(PPh3)4 for chlorides | [4] |
Expert Insight: While Pd(PPh3)4 is a reliable workhorse for Suzuki couplings involving aryl iodides and bromides, Pd(dppf)Cl2 often demonstrates superior performance, particularly with less reactive aryl chlorides, offering faster reaction times and higher yields.[4][7]
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize conjugated enynes and arylalkynes.
| Catalyst | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Pd(PPh3)4 | Aryl Bromide | Propiolic acid | DBU, 25-35°C | up to 93 | [9] |
| Pd(dppf)Cl2 | Aryl Bromide | Terminal Alkyne | TMG, HEP, 60°C, 3h | 99 | [10] |
| Pd(PPh3)4 | Aryl Iodide | Terminal Alkyne | CuI, Base | Widely used, effective | [2] |
Expert Insight: Both catalysts are effective for Sonogashira couplings. Pd(PPh3)4 is a classic choice, often used in conjunction with a copper co-catalyst.[2] Pd(dppf)Cl2 has also shown excellent efficacy, sometimes in copper-free conditions, and can be particularly advantageous for challenging substrates.[10]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in medicinal chemistry and materials science.
| Catalyst | Substrate | Amine | Conditions | Yield (%) | Reference |
| Pd(PPh3)4 | Aryl Bromide | Secondary Amine | NaOt-Bu, Toluene | Moderate to Good | [5] |
| Pd(dppf)Cl2 | Aryl Bromide | Primary/Secondary Amine | NaOt-Bu, Toluene | High | [8] |
| Pd(dppf)Cl2 | 6-Bromo tacrine | Various amines | Optimized conditions | Successful for diverse amines | [10] |
Expert Insight: While early examples of Buchwald-Hartwig amination utilized Pd(PPh3)4, the development of catalysts with bidentate phosphine ligands like dppf marked a significant advancement, expanding the scope to include a wider range of amines and aryl halides with improved efficiency.[8] For challenging aminations, especially with aryl chlorides, catalyst systems based on bulky, electron-rich ligands often outperform both Pd(PPh3)4 and Pd(dppf)Cl2.[7][11]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and success of your cross-coupling reactions, adherence to meticulously designed experimental protocols is crucial.
Experimental Workflow for Catalyst Comparison
Detailed Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl2
This protocol is a representative example for the coupling of an aryl bromide with a boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Protocol: Sonogashira Coupling using Pd(PPh3)4
This protocol describes a typical Sonogashira coupling of an aryl iodide with a terminal alkyne.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Catalyst and Solvent Addition: Add Pd(PPh3)4 (0.02 mmol, 2 mol%) and anhydrous, degassed triethylamine (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Trustworthiness and Catalyst Deactivation: Acknowledging the Limitations
A critical aspect of scientific integrity is understanding the potential pitfalls and limitations of the tools we employ. Both Pd(PPh3)4 and Pd(dppf)Cl2 are susceptible to deactivation, which can impact reaction efficiency and reproducibility.
Pd(PPh3)4: The primary deactivation pathway for Pd(PPh3)4 involves the thermal decomposition and aggregation of the palladium center to form inactive palladium black.[12][13] This process is often exacerbated by high temperatures and the presence of oxygen. Ligand oxidation of PPh3 to triphenylphosphine oxide can also occur, leading to a loss of the stabilizing phosphine ligand.
Pd(dppf)Cl2: While generally more stable, Pd(dppf)Cl2 can also undergo deactivation. The dppf ligand itself can be susceptible to degradation under harsh reaction conditions.[5] The formation of off-cycle palladium species can also occur, sequestering the active catalyst.[5] Understanding these deactivation pathways is crucial for optimizing reaction conditions and maximizing catalyst lifetime. For instance, ensuring a strictly inert atmosphere and using the lowest effective reaction temperature can mitigate the decomposition of Pd(PPh3)4.
Conclusion: Making an Informed Catalyst Choice
The selection between Pd(PPh3)4 and Pd(dppf)Cl2 is not a matter of one being universally "better" than the other, but rather a decision guided by the specific demands of the desired transformation.
-
Pd(PPh3)4 remains a cost-effective and highly effective catalyst for a broad range of standard cross-coupling reactions, particularly with more reactive aryl iodides and bromides. Its sensitivity to air and temperature are key practical considerations.
-
Pd(dppf)Cl2 offers enhanced stability, higher reactivity, and a broader substrate scope, making it the catalyst of choice for more challenging transformations, including those involving aryl chlorides and sterically hindered substrates. Its higher cost is often justified by its superior performance and robustness.
Ultimately, a deep understanding of the mechanistic principles governing these catalysts, coupled with empirical data from comparative studies, will empower researchers to make informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
References
-
Sonogashira coupling. In Wikipedia; 2023. Available at: [Link]
-
Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Academia.edu. Available at: [Link]
-
Organometallics - Pd Feature. Available at: [Link]
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Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia; 2023. Available at: [Link]
-
Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? | ResearchGate. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF. ResearchGate. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Available at: [Link]
-
Formation and deposition of palladium particles via thermal decomposition of tetrakis(triphenylphosphine)palladium(0) | Request PDF. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
The Role of Phosphine Ligands in Palladium Catalysis. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science. Available at: [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. Available at: [Link]
-
Tetrakis(triphenylphosphine)palladium(0). In Wikipedia; 2023. Available at: [Link]
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2) | Organometallics. ACS Publications. Available at: [Link]
-
Kinetics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene | Request PDF. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
